molecular formula C₂₀H₁₅ClF₃N₅ B1662808 Pexidartinib CAS No. 1029044-16-3

Pexidartinib

Katalognummer B1662808
CAS-Nummer: 1029044-16-3
Molekulargewicht: 417.8 g/mol
InChI-Schlüssel: JGWRKYUXBBNENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pexidartinib, also known as Turalio, is a kinase inhibitor drug used to treat adults with symptomatic tenosynovial giant cell tumor (TGCT) that is not likely to improve with surgery . TGCT is also known as giant cell tumor of the tendon sheath (GCT-TS) or pigmented villonodular synovitis (PVNS) .


Molecular Structure Analysis

Pexidartinib has a molecular formula of C20H15ClF3N5 and a molar mass of 417.82 g/mol . Its IUPAC name is 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine .


Physical And Chemical Properties Analysis

Pexidartinib has a molecular weight of 454.28 g/mol and is soluble in DMSO at 60 mg/mL . It is stored at 2-8°C in a dry, sealed environment .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Oncology, specifically the treatment of a rare proliferative tumor known as Tenosynovial Giant Cell Tumor (TGCT) .

Summary of the Application

Pexidartinib is an oral tyrosine kinase inhibitor with selective inhibition of colony-stimulating factor 1 receptor (CSF1R). It is the first systemic therapy to show significant improvement in overall response rates when compared with placebo . It is used for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations that were not amenable to improvement with surgery .

Methods of Application

The efficacy of Pexidartinib was investigated in a two-part, multicentered, phase III randomized trial, ENLIVEN . It is administered orally.

Results or Outcomes

Pexidartinib provides a novel non-surgical treatment option for patients with TGCT. It significantly improves patients’ overall response, range of motion, physical function, tumor volume, and stiffness .

Treatment of Solid Tumors

Specific Scientific Field

This application is also in the field of Oncology, specifically for the treatment of advanced, incurable solid tumors associated with colony-stimulating factor 1 receptor (CSF1R) and/or KIT proto-oncogene receptor tyrosine kinase activity .

Summary of the Application

Pexidartinib, a small-molecule tyrosine kinase inhibitor that targets CSF1R, KIT, and FMS-like tyrosine kinase 3 (FLT3), was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Methods of Application

This was a two-part phase I, multicenter study. Pexidartinib was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Results or Outcomes

Ninety-one patients were treated. TGCT patients had response rates of 62% (RECIST 1.1) and 56% (TVS) for the full analysis set. PRO assessments for pain showed improvement in patient symptoms, and 76% (19/25) of TGCT tissue biopsy specimens showed evidence of abnormal CSF1 transcripts .

Treatment of Advanced Solid Tumors with Abnormal CSF1 Transcripts

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of advanced solid tumors with abnormal CSF1 transcripts .

Summary of the Application

Pexidartinib, a small-molecule tyrosine kinase inhibitor that targets CSF1R, KIT, and FMS-like tyrosine kinase 3 (FLT3), was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Methods of Application

This was a two-part phase I, multicenter study. Pexidartinib was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Results or Outcomes

Ninety-one patients were treated. TGCT patients had response rates of 62% (RECIST 1.1) and 56% (TVS) for the full analysis set. PRO assessments for pain showed improvement in patient symptoms, and 76% (19/25) of TGCT tissue biopsy specimens showed evidence of abnormal CSF1 transcripts .

Management of Advanced Tenosynovial Giant Cell Tumor

Specific Scientific Field

This application is in the field of Oncology, specifically for the management of advanced Tenosynovial Giant Cell Tumor .

Summary of the Application

Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor, presents a promising molecular approach that targets a neoplastic driver of TGCT .

Methods of Application

The efficacy of Pexidartinib was investigated in a two-part, multicentered, phase III randomized trial, ENLIVEN .

Results or Outcomes

Pexidartinib patients also had improvement in Worst Stiffness Numeric Rating Scale scores (a 2.5-point reduction on average, compared to a 0.3-point decline among placebo patients) .

Treatment of Solid Tumors with Abnormal CSF1 Transcripts

Specific Scientific Field

This application is in the field of Oncology, specifically for the treatment of advanced solid tumors with abnormal CSF1 transcripts .

Summary of the Application

Pexidartinib, a small-molecule tyrosine kinase inhibitor that targets CSF1R, KIT, and FMS-like tyrosine kinase 3 (FLT3), was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Methods of Application

This was a two-part phase I, multicenter study. Pexidartinib was evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R .

Results or Outcomes

Ninety-one patients were treated. TGCT patients had response rates of 62% (RECIST 1.1) and 56% (TVS) for the full analysis set. PRO assessments for pain showed improvement in patient symptoms, and 76% (19/25) of TGCT tissue biopsy specimens showed evidence of abnormal CSF1 transcripts .

Management of Advanced Tenosynovial Giant Cell Tumor

Specific Scientific Field

This application is in the field of Oncology, specifically for the management of advanced Tenosynovial Giant Cell Tumor .

Summary of the Application

Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor, presents a promising molecular approach that targets a neoplastic driver of TGCT .

Methods of Application

The efficacy of Pexidartinib was investigated in a two-part, multicentered, phase III randomized trial, ENLIVEN .

Results or Outcomes

Pexidartinib patients also had improvement in Worst Stiffness Numeric Rating Scale scores (a 2.5-point reduction on average, compared to a 0.3-point decline among placebo patients) .

Eigenschaften

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026482
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pexidartinib

CAS RN

1029044-16-3
Record name PLX 3397
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexidartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexidartinib
Reactant of Route 2
Reactant of Route 2
Pexidartinib
Reactant of Route 3
Pexidartinib
Reactant of Route 4
Pexidartinib
Reactant of Route 5
Reactant of Route 5
Pexidartinib
Reactant of Route 6
Pexidartinib

Citations

For This Compound
2,240
Citations
YN Lamb - Drugs, 2019 - Springer
… In August 2019, the US FDA approved pexidartinib capsules for the … Pexidartinib is being investigated in various malignancies as … of pexidartinib leading to its first approval for TGCT. …
Number of citations: 135 link.springer.com
B Benner, L Good, D Quiroga, TE Schultz… - Drug design …, 2020 - Taylor & Francis
… Pexidartinib is an orally bioavailable … pexidartinib which ultimately led to the FDA approval of this agent for the treatment of TGCT as well as ongoing clinical studies utilizing pexidartinib …
Number of citations: 104 www.tandfonline.com
S Monestime, D Lazaridis - Drugs in R&D, 2020 - Springer
… Pexidartinib is an oral … pexidartinib should monitor for liver-related adverse events, which may require treatment interruption, dose reduction, or treatment discontinuation. Pexidartinib …
Number of citations: 43 link.springer.com
R Wesolowski, N Sharma, L Reebel… - … in medical oncology, 2019 - journals.sagepub.com
… the safety of pexidartinib administered at the … pexidartinib in combination with paclitaxel in patients with advanced solid tumors, and determine the pharmacokinetics (PK) of pexidartinib …
Number of citations: 89 journals.sagepub.com
WD Tap, H Gelderblom, E Palmerini, J Desai, S Bauer… - The Lancet, 2019 - thelancet.com
… response system (1:1) to the pexidartinib or placebo group. Individuals in the pexidartinib group received a loading dose of 1000 mg pexidartinib per day orally (400 mg morning; 600 …
Number of citations: 288 www.thelancet.com
N Giustini, NM Bernthal, SV Bukata, AS Singh - Clinical sarcoma research, 2018 - Springer
Background Tenosynovial giant cell tumors (TGCTs) or giant cell tumors of tendon sheath are neoplasms that arise in the synovium. They can be categorized as nodular (localized) or …
Number of citations: 49 link.springer.com
H Gelderblom, AJ Wagner, WD Tap, E Palmerini… - Cancer, 2021 - Wiley Online Library
Background The objective of this study was to report on the long‐term effects of pexidartinib on tenosynovial giant cell tumor (TGCT). Methods This was a pooled analysis …
E Rosenbaum, C Kelly, SP D'Angelo… - The …, 2019 - academic.oup.com
… xenograft mouse models, pexidartinib reduced tumor weight, … We hypothesized that the combination of pexidartinib with … level one with 400 mg of pexidartinib in the morning and 200 mg …
Number of citations: 31 academic.oup.com
JH Lewis, H Gelderblom, M Sande, S Stacchiotti… - The …, 2021 - academic.oup.com
… Pexidartinib is approved in the US for tenosynovial giant cell tumors (TGCTs). Herein, we … the hepatic safety profile of pexidartinib across patients with TGCTs receiving pexidartinib. …
Number of citations: 34 academic.oup.com
W Tap - Future Oncology, 2020 - Future Medicine
… The study showed that pexidartinib is effective in treating people with TGCT because it … pexidartinib had side effects that were mostly mild that went away after treatment with pexidartinib …
Number of citations: 21 www.futuremedicine.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.